[(4-Bromo-3-methylphenyl)methyl](2-methylbutan-2-yl)amine
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Overview
Description
(4-Bromo-3-methylphenyl)methylamine is an organic compound with the molecular formula C13H20BrN It is a brominated derivative of a phenylmethylamine, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the following steps:
Bromination: The starting material, 3-methylbenzylamine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces the bromine atom at the 4-position of the phenyl ring.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-methylbutan-2-yl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This step attaches the 2-methylbutan-2-yl group to the nitrogen atom of the amine.
Industrial Production Methods
Industrial production of (4-Bromo-3-methylphenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors to ensure efficient and controlled bromination.
Automated Alkylation: Employing automated systems for the alkylation step to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH, KCN, or primary amines in polar solvents such as ethanol or water.
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Major Products
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Scientific Research Applications
(4-Bromo-3-methylphenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets:
Receptor Binding: The compound can act as an agonist or antagonist at various receptors, such as serotonin 5-HT2A and dopamine D2 receptors.
Pathways: It may influence signaling pathways related to mood, behavior, and neuroprotection by modulating neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-3-methylphenyl)methylamine: Unique due to its specific substitution pattern and alkyl group.
4-Bromo-3-methylbenzonitrile: Similar brominated phenyl compound but with a nitrile group instead of an amine.
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Similar structure but with an ether linkage.
Uniqueness
(4-Bromo-3-methylphenyl)methylamine is unique due to its combination of a brominated phenyl ring and a bulky 2-methylbutan-2-yl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20BrN |
---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C13H20BrN/c1-5-13(3,4)15-9-11-6-7-12(14)10(2)8-11/h6-8,15H,5,9H2,1-4H3 |
InChI Key |
RVDGPNYWARVQKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC(=C(C=C1)Br)C |
Origin of Product |
United States |
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